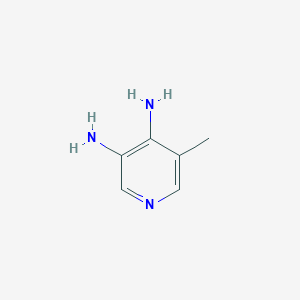

5-Methylpyridine-3,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-9-3-5(7)6(4)8/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGKFYFRSKLQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437746 | |

| Record name | 5-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13958-86-6 | |

| Record name | 5-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpyridine-3,4-diamine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridine-3,4-diamine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine ring substituted with two amino groups and a methyl group, makes it a valuable building block for the synthesis of a diverse range of complex molecules, particularly imidazopyridines and other fused heterocyclic systems. These resulting compounds are often investigated for their potential as kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including a detailed, albeit proposed, experimental protocol for its preparation and a compilation of its known and predicted characteristics.

Introduction

The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds and pharmaceuticals. The introduction of multiple amine substituents, as seen in this compound, provides versatile handles for further chemical modifications. The ortho-diamine functionality is particularly useful for the construction of fused five-membered heterocyclic rings, such as imidazoles, which are prevalent in many kinase inhibitors and other targeted therapies. The additional methyl group on the pyridine ring can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This guide aims to consolidate the available information on the synthesis and properties of this compound to facilitate its use in research and development.

Physicochemical Properties

A comprehensive collection of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. While experimental data for this specific compound is limited in the public domain, the following table summarizes the available information and predicted values.

| Property | Value | Source/Notes |

| CAS Number | 13958-86-6 | [1][2][3][4] |

| Molecular Formula | C₆H₉N₃ | [1][2][4][5] |

| Molecular Weight | 123.16 g/mol | [1][4][5] |

| IUPAC Name | This compound | |

| Appearance | Solid (predicted) | General property of similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | 2.76 mg/mL (predicted) | [6] |

| Log S | -1.65 (predicted) | [6] |

| pKa | Data not available | |

| ¹H NMR | Data not available for this specific isomer | Spectroscopic data for isomers are available[7] |

| ¹³C NMR | Data not available for this specific isomer | Spectroscopic data for isomers are available[8] |

| IR Spectrum | Data not available | |

| Mass Spectrum | Data not available | |

| InChI Key | OYGKFYFRSKLQJM-UHFFFAOYSA-N | [6] |

| SMILES | NC1=C(N)C(C)=CN=C1 | [1][6] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: 1) nucleophilic aromatic substitution of the chloro group with ammonia to introduce the first amino group, and 2) subsequent reduction of the nitro group to afford the second amino group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are hypothetical and constructed based on typical conditions for the described transformations. Optimization will be necessary to achieve good yields and purity.

Step 1: Synthesis of 4-Amino-2-chloro-5-methyl-3-nitropyridine (and isomers)

-

Materials:

-

2-Chloro-4-methyl-5-nitropyridine

-

Ammonia (7N solution in methanol)

-

High-pressure reaction vessel (e.g., Parr autoclave)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents: Dichloromethane, Methanol, Hexane, Ethyl Acetate

-

-

Procedure:

-

In a high-pressure reaction vessel, dissolve 2-chloro-4-methyl-5-nitropyridine (1 equivalent) in a 7N solution of ammonia in methanol.

-

Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. The pressure inside the vessel will increase.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting crude product will likely be a mixture of isomers due to the possibility of amination at different positions. Purify the desired isomer by silica gel column chromatography using a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 4-amino-2-chloro-5-methyl-3-nitropyridine. Characterize the product by ¹H NMR and Mass Spectrometry.

-

Step 2: Synthesis of this compound

-

Materials:

-

4-Amino-2-chloro-5-methyl-3-nitropyridine (from Step 1)

-

Palladium on carbon (10 wt. % Pd)

-

Methanol or Ethanol

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Celite® for filtration

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 4-amino-2-chloro-5-methyl-3-nitropyridine (1 equivalent) in methanol or ethanol in a suitable hydrogenation flask.

-

Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of the substrate).

-

Seal the flask and connect it to a hydrogen gas source.

-

Purge the reaction vessel with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Once the starting material is consumed, carefully vent the excess hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol or ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Reactivity and Applications in Drug Development

This compound is a versatile intermediate primarily utilized for the construction of fused heterocyclic systems. The ortho-diamine moiety readily undergoes condensation reactions with a variety of dicarbonyl compounds or their equivalents to form imidazopyridines.

Caption: Reactivity of this compound in the synthesis of imidazopyridines.

These imidazo[4,5-b]pyridine scaffolds are isosteres of purines and have been extensively explored as privileged structures in medicinal chemistry. By modifying the substituents on the imidazole and pyridine rings, libraries of compounds can be generated and screened for various biological activities. A significant application of these derivatives is in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The nitrogen atoms in the heterocyclic system can act as hydrogen bond donors and acceptors, facilitating binding to the ATP-binding pocket of kinases.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its known and predicted properties and a plausible synthetic route with detailed, proposed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the further exploration and utilization of this promising chemical entity. Further experimental work is required to fully elucidate the properties and optimize the synthesis of this compound.

References

- 1. 13958-86-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - Anichem [anichemllc.com]

- 3. synchem.de [synchem.de]

- 4. This compound - CAS:13958-86-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. 13958-86-6 | this compound | Amines | Ambeed.com [ambeed.com]

- 7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to 5-Methylpyridine-3,4-diamine (CAS: 13958-86-6)

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

5-Methylpyridine-3,4-diamine, with the CAS registry number 13958-86-6, is a heterocyclic aromatic amine.[1][2] Its structure, featuring a pyridine ring substituted with a methyl group and two adjacent amino groups, makes it a valuable intermediate in the synthesis of complex heterocyclic systems, particularly in the field of medicinal chemistry. The pyridine scaffold is a well-established privileged structure in drug design, appearing in numerous natural products and FDA-approved drugs.[3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 13958-86-6 | [1][4] |

| Molecular Formula | C₆H₉N₃ | [1][4] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Not specified (typically a solid) | - |

| Melting Point | 149 °C | N/A |

| Boiling Point | 363.1 ± 37.0 °C (Predicted) | N/A |

| Density | 1.190 g/cm³ | [1] |

| Purity | >95% | [4] |

Computational Data

Computationally predicted properties provide insights into the molecule's behavior in various chemical and biological environments.

| Property | Value | Source(s) |

| InChI Key | OYGKFYFRSKLQJM-UHFFFAOYSA-N | [5][6] |

| SMILES | NC1=C(N)C(C)=CN=C1 | [5] |

| Topological Polar Surface Area (TPSA) | 64.93 Ų | [5] |

| Log Po/w (Consensus) | 0.21 | [5] |

| Number of H-bond Acceptors | 1 | [5] |

| Number of H-bond Donors | 2 | [5] |

| Number of Rotatable Bonds | 0 | [5] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic pathway would start from a commercially available methylpyridine derivative. A likely route involves the introduction of a nitro group, which can then be reduced. Given the directing effects of the substituents, a multi-step process is anticipated to achieve the desired 3,4-diamine substitution pattern. A common strategy is the nitration of an aminopyridine, followed by reduction.[7][10][11]

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous reactions for the synthesis of diaminopyridines, such as the reduction of a nitropyridine.[7][9]

Objective: To synthesize this compound by reduction of a suitable dinitro or amino-nitro precursor. The following procedure outlines the reduction of a hypothetical precursor, 4-Amino-5-methyl-3-nitropyridine.

Materials:

-

4-Amino-5-methyl-3-nitropyridine (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 4-Amino-5-methyl-3-nitropyridine and a suitable solvent (e.g., a 1:1 mixture of Methanol and THF).[9]

-

Inerting: The flask is purged with an inert gas (N₂ or Ar).

-

Catalyst Addition: Under the inert atmosphere, 10% Pd/C is carefully added to the solution.[9]

-

Hydrogenation: The atmosphere is replaced with hydrogen gas (H₂), typically via a balloon or by connecting the flask to a hydrogenation apparatus.

-

Reaction: The mixture is stirred vigorously at room temperature (or slightly elevated temperature, e.g., 40-50 °C) for 12-24 hours.[9] The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is carefully purged again with an inert gas to remove excess hydrogen.

-

Filtration: The mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional solvent (Methanol or THF) to ensure complete recovery of the product.

-

Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.

Expected Outcome: This reduction method is generally high-yielding, providing the desired diaminopyridine product.[9]

Applications in Drug Development

Substituted diaminopyridines are crucial building blocks in the synthesis of kinase inhibitors.[3][12][13] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14][15] Therefore, developing small molecule inhibitors of specific kinases is a major focus of modern drug discovery.

This compound, with its two nucleophilic amino groups, provides a versatile scaffold for creating libraries of compounds to be screened for kinase inhibitory activity. These amino groups can be functionalized to introduce various side chains that can interact with the amino acid residues in the ATP-binding pocket of a target kinase.

Role as a Scaffold for Kinase Inhibitors

One important family of kinases implicated in cancer is the Polo-like kinase (PLK) family, particularly PLK4.[14][16] PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[17] Overexpression of PLK4 is observed in various cancers and is associated with poor prognosis.[14][15] Therefore, inhibiting PLK4 is a promising therapeutic strategy.[18] Derivatives of aminopyridine scaffolds have been successfully used to develop potent PLK4 inhibitors.[12]

The general principle involves using the diamine core to construct a molecule that can fit into the ATP-binding site of the kinase, preventing the binding of ATP and thereby blocking the enzyme's function. This leads to cell cycle arrest and, ultimately, cancer cell death.[12][14]

Spectroscopic Data (Predicted)

While specific spectral data for this compound were not found in the search results, the expected NMR signals can be predicted based on its structure and data from similar substituted pyridines.[19][20][21][22][23]

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets or narrow doublets are expected for the two protons on the pyridine ring. Their chemical shifts would likely be in the range of 6.0-8.0 ppm.

-

Amino Protons (-NH₂): Two broad singlets corresponding to the two amino groups (4 protons in total) would be expected. The chemical shifts can vary widely depending on the solvent and concentration but are typically found between 3.0 and 5.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet for the methyl group (3 protons) would be expected, likely in the upfield region around 2.0-2.5 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals for the six carbons of the pyridine ring are expected. The carbons attached to the nitrogen and amino groups will be the most deshielded, appearing further downfield (e.g., 140-160 ppm). The other ring carbons would appear in the typical aromatic region of 110-140 ppm.

-

Methyl Carbon (-CH₃): A single signal in the upfield region, typically around 15-25 ppm, is expected for the methyl carbon.

Safety and Handling

Safety data for aminopyridine compounds indicate that they should be handled with care. They are often classified as toxic if swallowed or in contact with skin and can cause serious eye and skin irritation.[24][25][26][27]

Hazard Identification (General for Aminopyridines)

| Hazard Class | Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed.[24] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin.[24] |

| Skin Irritation | H315: Causes skin irritation.[24] |

| Eye Irritation | H319: Causes serious eye irritation.[24] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[25][26]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[24][25]

-

Handling Practices: Avoid breathing dust, vapor, or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[24][27]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[24][27]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician.[26]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[26]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[27]

References

- 1. CAS # 13958-86-6, 5-Methyl-3,4-pyridinediamine, 3,4-Diamino-5-methylpyridine - chemBlink [ww.chemblink.com]

- 2. This compound - Anichem [anichemllc.com]

- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 13958-86-6 | this compound | Amines | Ambeed.com [ambeed.com]

- 6. This compound | 13958-86-6 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polo-like kinase 4 is associated with advanced TNM stages and reduced survival and its inhibition improves chemosensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 17. PLK4 - Wikipedia [en.wikipedia.org]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. cds.ismrm.org [cds.ismrm.org]

- 23. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jubilantingrevia.com [jubilantingrevia.com]

- 25. abdurrahmanince.net [abdurrahmanince.net]

- 26. 4-Aminopyridine - Safety Data Sheet [chemicalbook.com]

- 27. alkalimetals.com [alkalimetals.com]

Spectroscopic Data of 5-Methylpyridine-3,4-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridine-3,4-diamine is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification, characterization, and quality control in synthetic processes. This technical guide provides a summary of available spectroscopic information for this compound (CAS No. 13958-86-6). However, it is important to note that a complete, publicly available dataset comprising detailed NMR, IR, and MS spectra, along with specific experimental protocols for this particular compound, is not readily accessible in scientific literature or common databases. The information presented herein is based on general knowledge of related compounds and typical analytical methodologies.

Spectroscopic Data Summary

Due to the limited availability of specific experimental data for this compound, the following tables provide predicted or expected data based on the analysis of similar chemical structures. These values should be considered as estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-2 (Pyridine ring) |

| ~6.5 | s | 1H | H-6 (Pyridine ring) |

| ~4.5-5.5 | br s | 4H | -NH₂ (Amino groups) |

| ~2.1 | s | 3H | -CH₃ (Methyl group) |

| Solvent: CDCl₃ or DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-2 (Pyridine ring) |

| ~135-140 | C-6 (Pyridine ring) |

| ~130-135 | C-4 (Pyridine ring) |

| ~120-125 | C-3 (Pyridine ring) |

| ~115-120 | C-5 (Pyridine ring) |

| ~15-20 | -CH₃ (Methyl group) |

| Solvent: CDCl₃ or DMSO-d₆ |

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H | Stretching (asymmetric and symmetric) |

| 3000-2850 | C-H | Stretching (methyl and aromatic) |

| 1650-1550 | C=C, C=N | Ring stretching |

| 1640-1580 | N-H | Bending |

| 1400-1300 | C-H | Bending (methyl) |

| 1300-1000 | C-N | Stretching |

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 123.08 | [M]⁺ (Molecular Ion) |

| 108.06 | [M-NH]⁺ |

| 95.06 | [M-CNH₂]⁺ |

| Ionization Mode: Electron Ionization (EI) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in published literature. However, the following are general methodologies that would be appropriate for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of this compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Standard proton NMR spectra would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra would be acquired. A larger number of scans would be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) would be prepared.

-

Ionization: Electron Ionization (EI) would be a common method for this type of molecule.

-

Data Acquisition: The mass spectrum would be recorded, showing the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.

Conclusion

While a comprehensive and experimentally verified spectroscopic dataset for this compound is not currently available in the public domain, this guide provides predicted data and standard methodologies that can be applied to its characterization. Researchers working with this compound are encouraged to perform their own detailed spectroscopic analysis to confirm its structure and purity. The information and workflow presented here serve as a valuable starting point for such an endeavor.

Physical and chemical properties of 5-Methylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methylpyridine-3,4-diamine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document consolidates available data on its synthesis, spectral characteristics, and potential biological relevance, presenting it in a structured format for easy reference by researchers and scientists.

Core Physical and Chemical Properties

This compound, with the CAS number 13958-86-6, is a substituted pyridine derivative. Its core structure consists of a pyridine ring with two amino groups at positions 3 and 4, and a methyl group at position 5.

| Property | Value | Source/Citation |

| IUPAC Name | This compound | |

| Synonyms | 3,4-Diamino-5-methylpyridine | [1][2] |

| CAS Number | 13958-86-6 | [1][2] |

| Molecular Formula | C₆H₉N₃ | |

| Molecular Weight | 123.16 g/mol | |

| Melting Point | 149 °C | |

| Boiling Point | 363.1 ± 37.0 °C (Predicted) | |

| pKa | 6.46 ± 0.20 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below:

Proposed Experimental Protocol: Reduction of 3-Methyl-4-nitropyridin-5-amine

This protocol is a general procedure adapted from the synthesis of similar diaminopyridines and would require optimization for the specific substrate.

Materials:

-

3-Methyl-4-nitropyridin-5-amine

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas supply

-

Filter agent (e.g., Celite)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-Methyl-4-nitropyridin-5-amine in a suitable solvent such as ethanol or methanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Seal the vessel and purge with an inert gas, such as nitrogen or argon.

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product may be further purified by recrystallization or column chromatography.

Spectral Data

Detailed experimental spectral data for this compound is not widely available. However, based on the known spectra of related compounds such as 2-amino-5-methylpyridine, the following characteristic peaks can be anticipated.

¹H NMR Spectroscopy (Anticipated)

-

Aromatic Protons: Signals corresponding to the two protons on the pyridine ring.

-

Amino Protons: Broad signals for the two NH₂ groups.

-

Methyl Protons: A singlet corresponding to the CH₃ group.

¹³C NMR Spectroscopy (Anticipated)

-

Signals for the five carbon atoms of the pyridine ring.

-

A signal for the methyl group carbon.

Infrared (IR) Spectroscopy (Anticipated)

-

N-H Stretching: Characteristic bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amino groups.

-

C=C and C=N Stretching: Bands in the aromatic region (around 1400-1600 cm⁻¹).

-

C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.

Mass Spectrometry (Anticipated)

-

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (123.16 g/mol ).

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity of this compound in the searched literature, its structural similarity to 3,4-diaminopyridine (Amifampridine) suggests a high potential for similar pharmacological effects. 3,4-diaminopyridine is a well-known potassium channel blocker used in the treatment of certain rare muscle diseases, such as Lambert-Eaton myasthenic syndrome[4][5].

The proposed mechanism of action for aminopyridines as potassium channel blockers is illustrated below:

Given this, this compound is a compound of significant interest for further investigation in drug discovery programs targeting neurological disorders and other conditions where potassium channel modulation is a therapeutic strategy. The methyl group at the 5-position may influence the compound's potency, selectivity, and pharmacokinetic properties compared to the parent 3,4-diaminopyridine.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of this compound, a typical experimental workflow is proposed below:

This guide serves as a foundational resource for further research into the properties and applications of this compound. The provided information, while based on available data and logical inference, highlights the need for further experimental validation of its physical, chemical, and biological characteristics.

References

- 1. CAS # 13958-86-6, 5-Methyl-3,4-pyridinediamine, 3,4-Diamino-5-methylpyridine - chemBlink [ww.chemblink.com]

- 2. This compound - Anichem [anichemllc.com]

- 3. 5-Methylpyridin-3-amine manufacturers and suppliers in india [chemicalbook.com]

- 4. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-Methylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 5-Methylpyridine-3,4-diamine (CAS No. 13958-86-6), a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative data in public literature, this document outlines detailed experimental protocols for determining the aqueous and organic solvent solubility, as well as the intrinsic stability of this compound under various stress conditions. Methodologies for gravimetric and spectroscopic solubility assessment are presented, alongside a strategy for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data for this compound, thereby facilitating its application in further research and development.

Introduction

This compound, with the molecular formula C₆H₉N₃, is a pyridine derivative with two amino groups, making it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, including potential pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug design, process development, and formulation. This guide provides a structured approach to systematically determine these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This section outlines the protocols to determine the solubility of this compound in various relevant solvent systems.

Predicted Solubility

Based on its structure, which includes a polar pyridine ring and two amino groups capable of hydrogen bonding, this compound is anticipated to have good solubility in polar protic and aprotic solvents.

Quantitative Solubility Determination

The following tables should be populated with experimentally determined data.

Table 1: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| 2.0 | 25 | HPLC/UV | ||

| 7.4 | 25 | HPLC/UV | ||

| 9.0 | 25 | HPLC/UV | ||

| 2.0 | 37 | HPLC/UV | ||

| 7.4 | 37 | HPLC/UV | ||

| 9.0 | 37 | HPLC/UV |

Table 2: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Gravimetric | ||

| Methanol | 32.7 | Gravimetric | ||

| Ethanol | 24.6 | Gravimetric | ||

| Acetonitrile | 37.5 | Gravimetric | ||

| Dichloromethane (DCM) | 9.1 | Gravimetric | ||

| Ethyl Acetate | 6.0 | Gravimetric |

Experimental Protocols for Solubility Determination

A logical workflow for determining solubility is presented below.

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.[1]

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. Ensure that excess solid remains.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the supernatant from the undissolved solid by centrifugation followed by filtration through a 0.22 µm syringe filter.

-

Quantification (Aqueous Solutions): Develop a calibration curve for this compound using a validated HPLC-UV method. Dilute the filtered supernatant to a concentration within the linear range of the calibration curve and determine the concentration.

-

Quantification (Organic Solvents): For volatile organic solvents, the gravimetric method is suitable.[2] Transfer a precise volume of the filtered supernatant to a pre-weighed container, evaporate the solvent under controlled conditions, and weigh the remaining solid residue.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. A stability-indicating analytical method is essential for this evaluation.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its potential degradation products.[3][4][5] A study on the stability of the related compounds 4-aminopyridine and 3,4-diaminopyridine utilized an HPLC method that can serve as a starting point.[6][7]

Table 3: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer and organic modifier (e.g., acetonitrile or methanol) |

| Buffer | Phosphate or acetate buffer, pH adjusted to be compatible with the analyte's pKa |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectral scan of this compound (e.g., 254 nm) |

| Column Temperature | 25-30°C |

| Injection Volume | 10-20 µL |

Forced Degradation Studies

Forced degradation (stress testing) should be performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.

Caption: A workflow for conducting forced degradation studies on this compound.

Table 4: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Time Points (hours) | % Degradation | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 N HCl at 60°C | 2, 4, 8, 24 | |||

| Base Hydrolysis | 0.1 N NaOH at 60°C | 2, 4, 8, 24 | |||

| Oxidative Degradation | 3% H₂O₂ at room temp. | 2, 4, 8, 24 | |||

| Thermal Degradation (solid) | 80°C | 24, 48, 72 | |||

| Photolytic Degradation | ICH Q1B exposure |

Long-Term Stability Study Protocol

Long-term stability studies under ICH recommended conditions are necessary to establish a re-test period or shelf life.

-

Sample Preparation: Prepare multiple batches of this compound.

-

Storage Conditions: Store samples in controlled environmental chambers at:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: At each time point, perform the following tests:

-

Appearance (visual inspection)

-

Assay (using the stability-indicating HPLC method)

-

Related substances/degradation products (using the stability-indicating HPLC method)

-

Table 5: Long-Term Stability Data Template (25°C/60%RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities/Degradants (%) |

| 0 | |||

| 3 | |||

| 6 | |||

| 9 | |||

| 12 | |||

| 18 | |||

| 24 | |||

| 36 |

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely published, the detailed protocols and methodologies presented herein will enable researchers to generate high-quality, reliable data. The systematic approach to solubility determination and the development of a stability-indicating HPLC method through forced degradation studies will provide a solid foundation for the future development and application of this important chemical entity.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sefh.es [sefh.es]

The Versatility of Pyridine-Diamine Derivatives: A Technical Guide to Research Applications

Abstract

Pyridine-diamine derivatives represent a versatile class of organic compounds with significant and expanding applications across diverse fields of scientific research. Their unique structural and electronic properties, arising from the combination of a pyridine core and one or more diamine functionalities, make them highly effective as ligands in catalysis, as bioactive molecules in medicinal chemistry, and as building blocks for advanced materials. This technical guide provides an in-depth overview of the core applications of pyridine-diamine derivatives for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of important pathways and workflows to facilitate a deeper understanding and practical implementation of these compounds in a research setting.

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in chemistry.[1][2] When functionalized with diamine groups, the resulting pyridine-diamine derivatives gain the ability to act as multidentate ligands, forming stable complexes with a variety of metal ions. This chelating ability is central to their application in catalysis. Furthermore, the structural diversity achievable through substitution on both the pyridine and diamine moieties allows for the fine-tuning of their steric and electronic properties, leading to applications in medicinal chemistry and materials science.[3][4] This guide will explore the potential of these derivatives in three key research areas: Catalysis, Medicinal Chemistry, and Materials Science.

Applications in Catalysis

Pyridine-diamine derivatives, particularly diiminopyridine (DIP) ligands, are renowned for their ability to form stable and highly active complexes with transition metals, most notably iron and palladium.[5][6] These complexes have demonstrated remarkable efficacy in a range of catalytic transformations, including polymerization and cross-coupling reactions.

Olefin Polymerization

Iron complexes bearing pyridine-diimine (PDI) ligands are highly active catalysts for the polymerization of ethylene and α-olefins.[6] The catalytic activity can be modulated by altering the steric bulk of the aryl substituents on the imine groups.

Below is a logical workflow for the synthesis of a typical pyridine-diimine iron catalyst and its application in ethylene polymerization.

Caption: Workflow for catalyst synthesis and polymerization.

Cycloaddition Reactions

Reduced iron complexes supported by pyridine-2,6-diimine (PDI) ligands have been shown to catalyze the cross-selective [2+2]-cycloaddition of dienes and olefins.[7] For example, complexes such as [(MePDI)Fe(η4-butadiene)] are competent precatalysts for the cycloaddition of butadiene and ethylene.[7]

Cross-Coupling Reactions

Palladium(II) complexes with pyridine-diamine ligands serve as efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[8][9] The electronic properties of the pyridine ligand, modulated by electron-donating or -withdrawing substituents, can significantly influence the catalytic efficiency.[8][9]

Table 1: Catalytic Activity of Pyridine-Diamine Metal Complexes

| Catalyst/Precatalyst | Reaction Type | Substrates | Product | Activity/Yield | Reference |

| (MePDI)Fe(N2)2 | [2+2] Cycloaddition | Ethylene, Butadiene | Vinylcyclobutane | Near-exclusive chemoselectivity | [6] |

| [2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2)2 | Styrene Polymerization | Styrene | Polystyrene | kobs(1) = 0.31 h−1 | [10] |

| [PdL2Cl2] (L = substituted pyridine) | Carbonylation | Nitrobenzene | Ethyl N-phenylcarbamate | Correlates with ligand basicity | [8][9] |

Experimental Protocol: Synthesis of a Pyridine-Diimine (PDI) Ligand

This protocol describes the general synthesis of a pyridine-diimine ligand via Schiff base condensation.[5]

Materials:

-

2,6-diacetylpyridine

-

2 equivalents of a substituted aniline (e.g., 2,6-diisopropylaniline)

-

Methanol (or another suitable solvent)

-

Catalytic amount of a weak acid (e.g., acetic acid)

Procedure:

-

Dissolve 2,6-diacetylpyridine in methanol in a round-bottom flask.

-

Add 2 equivalents of the substituted aniline to the solution.

-

Add a few drops of acetic acid to catalyze the reaction.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold methanol and dry under vacuum.

-

Characterize the product using NMR spectroscopy and mass spectrometry.

Applications in Medicinal Chemistry

The structural features of pyridine-diamine derivatives make them attractive scaffolds for the development of therapeutic agents. Their ability to interact with biological targets through hydrogen bonding, metal chelation, and π-π stacking has led to their investigation as anticancer agents and enzyme inhibitors.[4][11]

Anticancer Agents

Pyridine-diamine derivatives have demonstrated significant potential as anticancer agents.[1][12][13] Platinum(II) complexes incorporating pyridine-diamine ligands have shown cytotoxicity against various cancer cell lines, including those resistant to cisplatin.[11][14] The mechanism of action often involves DNA binding and induction of apoptosis.[11]

A simplified signaling pathway illustrating the induction of apoptosis by a pyridine-diamine platinum complex is shown below.

Caption: Simplified apoptosis signaling pathway.

Enzyme Inhibitors

Pyridine-diamine derivatives have been designed as inhibitors for various enzymes, including cholinesterases and isocitrate dehydrogenase 2 (IDH2).[15][16][17] For instance, certain pyridine-diamine derivatives act as dual binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[15][16]

Table 2: Biological Activity of Pyridine-Diamine Derivatives

| Compound Class | Target | Biological Activity | IC50 / Ki | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrimidine diamine derivative (Compound 22) | eqBChE | Inhibition | Ki = 0.099 μM |[16] | | Pyrimidine diamine derivative (Compound 9) | EeAChE | Inhibition | Ki = 0.312 μM |[16] | | 2,4,6-trisubstituted pyridine derivative (14n) | Mutant IDH2 | Inhibition | IC50 = 54.6 nM |[17] | | Platinum(II) complexes with pyridine-imidazole ligands | Anticancer | Cytotoxicity | Similar to or better than Cisplatin |[11] |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of pyridine-diamine derivatives against cholinesterases.[15][16]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (pyridine-diamine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate solution to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Applications in Materials Science

The rigid structure and potential for π-π stacking of the pyridine ring, combined with the processability imparted by diamine functionalities, make pyridine-diamine derivatives valuable components in the synthesis of advanced materials such as polyimides and components for Organic Light-Emitting Diodes (OLEDs).[3][18]

High-Performance Polyimides

Pyridine-containing diamines can be used as monomers in the synthesis of polyimides. The incorporation of the pyridine unit into the polymer backbone can enhance thermal stability, solubility, and mechanical properties.[3][18][19] These polyimides are often soluble in common organic solvents, facilitating their processing into films and coatings.[3]

Organic Light-Emitting Diodes (OLEDs)

Pyridine-pyrene integrated systems have been developed as hole-transporting materials (HTMs) for OLEDs.[20][21] These materials exhibit good device performance at low driving voltages. The pyridine moiety can influence the electronic properties and charge transport characteristics of the material.[20]

The following diagram illustrates the general structure of a multilayer OLED incorporating a pyridine-diamine derivative as the hole-transporting layer.

Caption: General OLED device architecture.

Table 3: Properties of Materials Derived from Pyridine-Diamines

| Material Type | Monomer/Compound | Key Property | Application | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Polyimide | 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine | Good solubility in organic solvents, High thermal stability | High-performance films and coatings |[3] | | Polyimide | 2,6-bis[4-(4-aminophenoxy)phenoxy]pyridine (BAPP) | Excellent solubility, film-forming capability, high thermal resistance | High-performance polymers |[18] | | Hole-Transporting Material | 2,6-diphenyl-4-(pyren-1-yl)pyridine (Py-03) | Hole-transporting | Organic Light-Emitting Diodes (OLEDs) |[20] |

Experimental Protocol: Synthesis of a Pyridine-Containing Polyimide

This protocol describes a conventional two-step thermal imidization method for synthesizing a polyimide from a pyridine-containing diamine.[18]

Materials:

-

Pyridine-containing diamine monomer (e.g., BAPP)

-

Aromatic dianhydride (e.g., 4,4′-oxydiphthalic anhydride, ODPA)

-

N,N-dimethylacetamide (DMAc) or another aprotic amide solvent

-

Nitrogen atmosphere

Procedure:

-

Poly(amic acid) Synthesis:

-

In a dry, three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the pyridine-containing diamine in DMAc.

-

Slowly add an equimolar amount of the aromatic dianhydride to the solution at room temperature.

-

Stir the mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass plate.

-

Heat the cast film in an oven under a nitrogen atmosphere using a stepwise heating program (e.g., 100 °C for 1 h, 200 °C for 1 h, and 300 °C for 1 h).

-

After cooling to room temperature, peel the resulting polyimide film from the glass plate.

-

Characterize the polyimide film for its thermal, mechanical, and solubility properties.

-

Conclusion

Pyridine-diamine derivatives are a class of compounds with remarkable versatility and significant potential in various research domains. Their utility as ligands in catalysis enables the development of highly efficient and selective transformations. In medicinal chemistry, their diverse structures provide a rich platform for designing novel therapeutic agents targeting a range of diseases. Furthermore, their incorporation into polymers and electronic materials opens avenues for the creation of advanced functional materials. The data, protocols, and visualizations presented in this guide are intended to serve as a valuable resource for researchers seeking to explore and harness the potential of pyridine-diamine derivatives in their own work. Continued investigation into the synthesis and application of these compounds is expected to lead to further breakthroughs in science and technology.

References

- 1. ijsat.org [ijsat.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Diiminopyridine - Wikipedia [en.wikipedia.org]

- 6. CS-Symmetric Pyridine(diimine) Iron Methyl Complexes for Catalytic [2+2] Cycloaddition and Hydrovinylation: Metallacycle Geometry Determines Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine(diimine) Iron Diene Complexes Relevant to Catalytic [2+2]-Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Synthesis of Fused Heterocyclic Scaffolds from 5-Methylpyridine-3,4-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of various fused heterocyclic compounds utilizing 5-methylpyridine-3,4-diamine as a key starting material. The versatile reactivity of the ortho-diamino functionality on the pyridine ring allows for the construction of several important heterocyclic systems, including imidazopyridines, triazolopyridines, and pyrazinopyridines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and provides visual representations of reaction pathways to aid in the practical application of these synthetic transformations.

Synthesis of Imidazo[4,5-c]pyridines

The condensation of this compound with single-carbon electrophiles is a direct and efficient route to the 6-methyl-1H-imidazo[4,5-c]pyridine core. This reaction is fundamental in the synthesis of purine analogs and other bioactive molecules.

Reaction with Formic Acid

The reaction with formic acid provides the unsubstituted 6-methyl-1H-imidazo[4,5-c]pyridine. The reaction proceeds via an initial formylation of one amino group, followed by intramolecular cyclization and dehydration.

General Reaction Scheme:

Figure 1: Synthesis of 6-Methyl-1H-imidazo[4,5-c]pyridine.

Table 1: Synthesis of 6-Methyl-1H-imidazo[4,5-c]pyridine

| Reagent | Solvent | Temperature | Reaction Time | Yield |

| Formic Acid (98-100%) | Formic Acid (excess) | Reflux | 6 hours | Not specified (protocol for analog) |

Experimental Protocol (Adapted from a similar procedure with 2,3-diaminopyridine)[1]:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.1 mol).

-

Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (e.g., 50 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure.

-

Neutralization: Dissolve the residue in a minimum amount of deionized water and carefully neutralize the solution to a pH of approximately 7-8 with a 10% aqueous sodium hydroxide solution in an ice bath.

-

Isolation: The neutralized solution will yield a precipitate. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Reaction with Aromatic Aldehydes

The reaction of this compound with various aromatic aldehydes in the presence of an oxidizing agent or a catalyst leads to the formation of 2-aryl-substituted 6-methyl-1H-imidazo[4,5-c]pyridines. A common method involves the use of sodium metabisulfite (Na₂S₂O₅) which facilitates the cyclization.[2]

General Reaction Scheme:

Figure 2: Synthesis of 2-Aryl-6-methyl-1H-imidazo[4,5-c]pyridines.

Table 2: Synthesis of 2-Aryl-6-methyl-1H-imidazo[4,5-c]pyridines (Data for 3,4-diaminopyridine analog)

| Aromatic Aldehyde | Solvent | Catalyst | Temperature | Reaction Time | Yield |

| Benzaldehyde | DMSO | Na₂S₂O₅ | Not specified | Not specified | 55.7% |

| 4-Cyanobenzaldehyde | DMSO | Na₂S₂O₅ | Not specified | Not specified | 67.1% |

Experimental Protocol (Adapted from a procedure with 3,4-diaminopyridine)[2]:

-

Reaction Setup: To a solution of the corresponding aromatic aldehyde (1 mmol) in a suitable solvent such as DMSO, add sodium metabisulfite (Na₂S₂O₅) (1.1 mmol).

-

Addition of Diamine: Add this compound (1 mmol) to the mixture.

-

Reaction: Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) for several hours, monitoring the progress by TLC.

-

Work-up: After completion, pour the reaction mixture into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF-water).

Synthesis of Triazolo[4,5-c]pyridines

The reaction of ortho-diamines with nitrous acid (generated in situ from sodium nitrite and a mineral acid) is a classic method for the formation of a fused 1,2,3-triazole ring. This reaction, when applied to this compound, yields 6-methyl-3H-[1][2][3]triazolo[4,5-c]pyridine.

General Reaction Scheme:

Figure 3: Synthesis of 6-Methyl-3H-[1][2][3]triazolo[4,5-c]pyridine.

Table 3: Synthesis of 6-Methyl-3H-[1][2][3]triazolo[4,5-c]pyridine

| Reagent | Acid | Temperature | Reaction Time | Yield |

| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | 0-5 °C | 1-2 hours | Generally high (specific data for this compound not found) |

Experimental Protocol (General procedure for diazotization of o-diamines):

-

Dissolution: Dissolve this compound (10 mmol) in dilute hydrochloric acid (e.g., 2M HCl, 20 mL) in a beaker and cool the solution to 0-5 °C in an ice bath with stirring.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL of water) dropwise to the stirred solution of the diamine hydrochloride, maintaining the temperature below 5 °C.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

-

Neutralization: Slowly and carefully neutralize the reaction mixture with a cold aqueous solution of sodium carbonate or ammonia until the pH is neutral to slightly basic.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the precipitate with cold water and dry. The product can be recrystallized from a suitable solvent if necessary.

Synthesis of Pyrido[3,4-b]pyrazines

The condensation of this compound with α-dicarbonyl compounds is a standard method for the synthesis of the pyrido[3,4-b]pyrazine ring system. The choice of the dicarbonyl compound determines the substitution pattern on the pyrazine ring.

Reaction with Oxalic Acid or Diethyl Oxalate

Reaction with oxalic acid or its ester, diethyl oxalate, leads to the formation of 7-methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione.

General Reaction Scheme:

Figure 4: Synthesis of 7-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione.

Table 4: Synthesis of 7-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione (Conditions for analogous reactions)

| Dicarbonyl Source | Solvent | Temperature | Reaction Time | Yield |

| Oxalyl chloride | Acetic Acid | Reflux | 5 hours | 72% (for 1,2,5-thiadiazole-3,4-diamine) |

Experimental Protocol (Adapted from a procedure with a different diamine)[4]:

-

Reaction Setup: To a solution of this compound (2.0 mmol) in acetic acid (4 mL), add oxalyl chloride (2.1 mmol).

-

Reaction: Stir the mixture at reflux for 5 hours.

-

Work-up: Cool the reaction mixture to room temperature and add water (50 mL).

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

Synthesis of[1][2][5]Thiadiazolo[3,4-c]pyridines

The reaction of ortho-diamines with thionyl chloride (SOCl₂) is a common method for the synthesis of fused 1,2,5-thiadiazoles. This reaction with this compound would be expected to yield 6-methyl-[1][2][5]thiadiazolo[3,4-c]pyridine.

General Reaction Scheme:

Figure 5: Synthesis of 6-Methyl-[1][2][5]thiadiazolo[3,4-c]pyridine.

Table 5: Synthesis of 6-Methyl-[1][2][5]thiadiazolo[3,4-c]pyridine (General Conditions)

| Reagent | Solvent | Temperature | Reaction Time | Yield |

| Thionyl Chloride (SOCl₂) | Thionyl Chloride (excess) or inert solvent (e.g., CHCl₃) | Reflux | 2.5 hours | High (protocol for diaminomaleonitrile) |

Experimental Protocol (Adapted from a general procedure)[6]:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases, place this compound (10 mmol).

-

Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 20 mL).

-

Reaction: Heat the mixture to reflux for 2-3 hours.

-

Work-up: After cooling, carefully remove the excess thionyl chloride under reduced pressure.

-

Isolation: Dissolve the residue in an inert solvent like chloroform and wash with a 5% aqueous sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product, which can be purified by chromatography or recrystallization.

Disclaimer: The experimental protocols provided are based on procedures for structurally similar compounds and may require optimization for this compound. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for 5-Methylpyridine-3,4-diamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of 5-Methylpyridine-3,4-diamine as a key building block in the synthesis of biologically active heterocyclic compounds. The primary application highlighted is the synthesis of imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its structural analogy to purines, leading to potent activity as kinase inhibitors and anticancer agents.

Application: Synthesis of 2-Substituted-6-methyl-1H-imidazo[4,5-b]pyridines

This compound is a versatile precursor for the synthesis of a variety of heterocyclic systems. One of the most prominent applications is in the preparation of imidazo[4,5-b]pyridines. This scaffold is a core component of numerous compounds investigated for their therapeutic potential, particularly as inhibitors of protein kinases, such as Cyclin-Dependent Kinase 9 (CDK9), which are crucial targets in oncology.[1] The general synthetic route involves the condensation and subsequent oxidative cyclization of the diamine with a variety of aldehydes.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-6-methyl-1H-imidazo[4,5-b]pyridines

This protocol describes the synthesis of 2-substituted-6-methyl-1H-imidazo[4,5-b]pyridines via the reaction of this compound with various aromatic or aliphatic aldehydes.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted aldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO).

-

Addition of Cyclizing Agent: Add sodium metabisulfite (Na₂S₂O₅) (1.1 mmol) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-6-methyl-1H-imidazo[4,5-b]pyridine derivative.

-

Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data: Representative Yields and Biological Activity

The following table summarizes representative yields and biological activity data for analogous imidazo[4,5-b]pyridine derivatives synthesized using similar methodologies. This data is provided for comparative purposes to illustrate the potential of this chemical scaffold.

| Compound ID | R-group (at position 2) | Yield (%) | Biological Target | IC₅₀ (µM) |

| A | Phenyl | 56 | CDK9 | 1.32 |

| B | 4-Chlorophenyl | 62 | CDK9 | 0.85 |

| C | 4-Methoxyphenyl | 58 | MCF-7 cell line | 0.63 |

| D | 3-Nitrophenyl | 45 | HCT116 cell line | 0.76 |

Data is representative and compiled from various sources for illustrative purposes.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2-substituted-6-methyl-1H-imidazo[4,5-b]pyridines from this compound.

Caption: Synthetic scheme for 2-substituted imidazo[4,5-b]pyridines.

Signaling Pathway Inhibition

Imidazo[4,5-b]pyridine derivatives have been shown to act as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to transcriptional elongation of many genes, including proto-oncogenes. Inhibition of CDK9 can thus lead to an anti-proliferative effect in cancer cells.

Caption: Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridines.

References

Application Note: HPLC Analysis of 5-Methylpyridine-3,4-diamine via Pre-column Derivatization

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 5-Methylpyridine-3,4-diamine in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the weak UV absorbance of the analyte, a pre-column derivatization step with Dansyl Chloride is employed to enhance detection sensitivity and improve chromatographic retention. The developed method is suitable for quality control and stability testing in drug development and manufacturing.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this diamine is crucial for ensuring the quality and purity of final drug products. Direct HPLC analysis of this compound is often challenging due to its high polarity and lack of a strong chromophore, resulting in poor retention on reverse-phase columns and low sensitivity with UV detectors.[1][2][3]

To overcome these limitations, a pre-column derivatization strategy is employed. Derivatization chemically modifies the analyte to introduce a chromophoric or fluorophoric tag, thereby enhancing its detectability.[2][4][5] This application note describes a method based on the reaction of the primary amino groups of this compound with 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl Chloride). Dansyl Chloride is a widely used derivatizing reagent for primary and secondary amines, forming highly fluorescent and UV-absorbent derivatives.[4][5][6] The resulting sulfonamide is stable and exhibits excellent chromatographic properties on a C18 column.[3]

Experimental Protocol

Materials and Reagents

-

This compound (Reference Standard, >99% purity)

-

Dansyl Chloride (Derivatization Grade, >99%)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Sodium Bicarbonate (Analytical Grade)

-

Hydrochloric Acid (Analytical Grade)

-

Water (Milli-Q or equivalent)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Thermostatic water bath

-

Microsyringes

-

Volumetric flasks and pipettes

Preparation of Solutions

-

Sodium Bicarbonate Buffer (100 mM, pH 9.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of Milli-Q water. Adjust the pH to 9.0 with 1 M NaOH.

-

Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. This solution should be prepared fresh daily and protected from light.

-

Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Procedure

-

To 100 µL of each working standard solution (or sample solution) in a clean microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

-

Add 200 µL of the 5 mg/mL Dansyl Chloride solution.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.

-

After incubation, add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the excess bicarbonate and quenching the unreacted Dansyl Chloride.

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject 20 µL of the filtered solution into the HPLC system.

HPLC Conditions

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 40% B

-

2-10 min: 40% to 80% B

-

10-12 min: 80% B

-

12-13 min: 80% to 40% B

-

13-15 min: 40% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 340 nm

-

Injection Volume: 20 µL

Data Presentation

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The quantitative data is summarized in the table below.

| Parameter | Result |

| Linearity (r²) | 0.9995 |

| Range | 5 - 500 ng/mL (on-column) |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Limit of Quantification (LOQ) | 5.0 ng/mL |

Visualizations

Signaling Pathway Diagram

Caption: Derivatization of this compound with Dansyl Chloride.

Experimental Workflow Diagram

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The described method, utilizing pre-column derivatization with Dansyl Chloride, provides a sensitive, accurate, and reliable approach for the HPLC analysis of this compound. This application note offers a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis of this important pharmaceutical intermediate. The enhanced sensitivity achieved through derivatization allows for the detection and quantification of trace amounts of the analyte, making it suitable for a wide range of applications in the pharmaceutical industry.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]